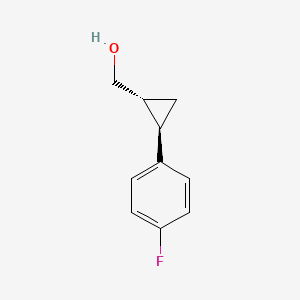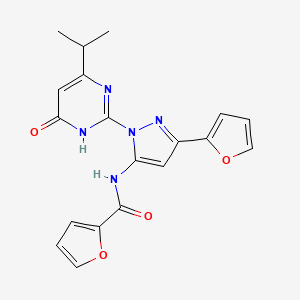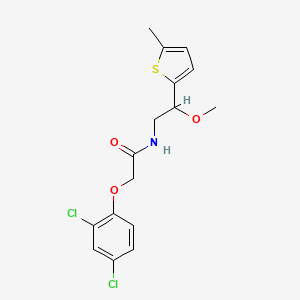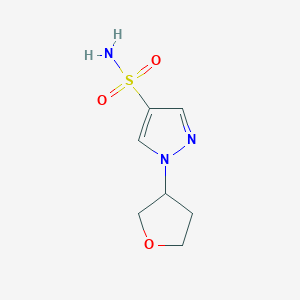
1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are often used in medicinal chemistry due to their bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring (a five-membered ring with two nitrogen atoms), an oxolane ring (a five-membered ring with one oxygen atom), and a sulfonamide functional group. The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might undergo reactions typical for this class of compounds. This could include reactions at the sulfonamide group or at the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally soluble in organic solvents, and the presence of the pyrazole and oxolane rings could influence properties like polarity and stability .Applications De Recherche Scientifique
Synthesis and Characterization
Sulfonamide compounds, including derivatives of 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide, have been synthesized and characterized to explore their potential biological activities. For instance, the synthesis and characterization of sulfonamide derivatives that exhibit inhibitory activities on human erythrocyte carbonic anhydrase isozymes I and II have been reported. These compounds were synthesized and their structures established based on elemental analysis, NMR, IR, UV–Vis, and MS spectral data (Büyükkıdan et al., 2017). Additionally, studies have focused on developing novel synthetic routes and methodologies for efficiently generating sulfonamide derivatives, including the use of copper-mediated C-H amidation and sulfonamidation processes (Lee et al., 2016).
Biological Activities and Therapeutic Applications
Research has also delved into the biological activities of pyrazole-sulfonamide derivatives, uncovering their potential as inhibitors of critical enzymes such as carbonic anhydrase (CA) and acetylcholinesterase (AChE). These enzymes are involved in various physiological processes, making the inhibitors potential candidates for therapeutic applications. For example, derivatives exhibiting potent inhibitory activity against human carbonic anhydrase isoenzymes and acetylcholinesterase have been synthesized, with low cytotoxicity towards oral squamous cancer cell lines, suggesting their potential in developing novel therapeutic agents (Ozmen Ozgun et al., 2019).
Advanced Synthetic Techniques
Advanced synthetic techniques for creating heterocyclic sulfonamides and sulfonyl fluorides have been developed to expand the chemical space and functional versatility of these compounds. Such methodologies enable the efficient synthesis of pyrazole-4-sulfonamides, demonstrating their utility in parallel medicinal chemistry applications (Tucker et al., 2015). This approach facilitates the rapid synthesis of diverse sulfonamide derivatives, potentially leading to the discovery of new therapeutic agents.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(oxolan-3-yl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3S/c8-14(11,12)7-3-9-10(4-7)6-1-2-13-5-6/h3-4,6H,1-2,5H2,(H2,8,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWAJIUEDRTWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

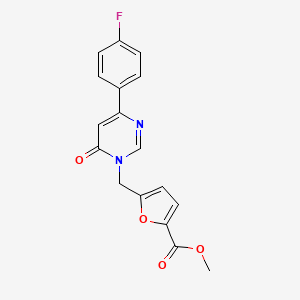
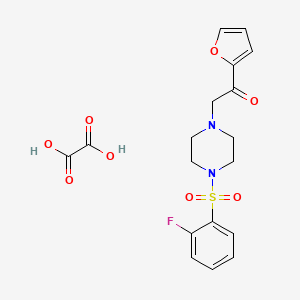
![N-(2,4-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2896144.png)

![4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2896148.png)
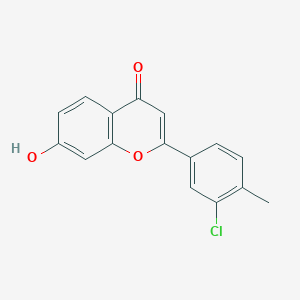
![8-(4-methoxyphenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2896152.png)
![N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2896155.png)
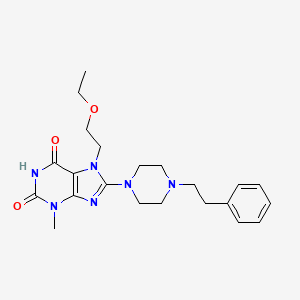
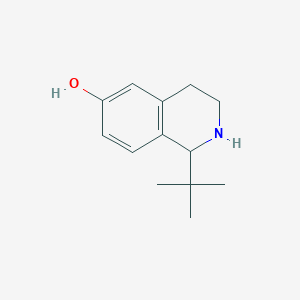
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2896158.png)
